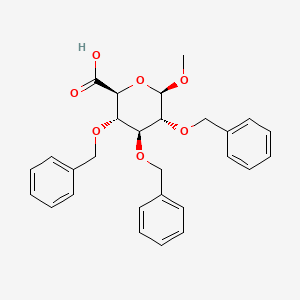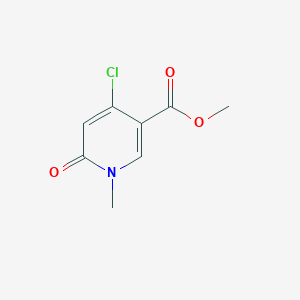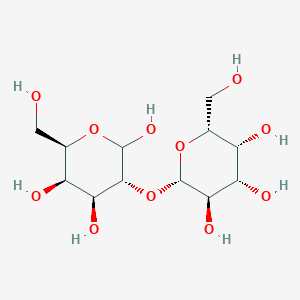
2,4-Di(pyrrolidin-1-yl)pyrimidin-5-amine
説明
“2,4-Di(pyrrolidin-1-yl)pyrimidin-5-amine” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Molecular Structure Analysis
The pyrrolidine ring is one of the significant features of “this compound”. This ring is characterized by the stereogenicity of carbons, which means that different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .科学的研究の応用
Synthesis and Characterization
- 2,4-Di(pyrrolidin-1-yl)pyrimidin-5-amine has been utilized in the synthesis and characterization of stable betainic pyrimidinaminides. These compounds are formed through nucleophilic substitution on trichloropyrimidines, indicating their potential in heterocyclic chemistry and synthesis of complex molecules (Schmidt, 2002).
Chemical Synthesis Techniques
- This compound plays a role in the development of methods for synthesizing pyrrolidin-1-ylpyrimidines, showcasing its utility in creating diverse pyrimidine derivatives with potential pharmaceutical applications (Smolobochkin et al., 2019).
Molecular Design and Drug Discovery
- In the field of molecular design and drug discovery, derivatives of this compound have been investigated for their dual activity as cholinesterase and amyloid-β (Aβ)-aggregation inhibitors, highlighting their potential in Alzheimer's disease research (Mohamed et al., 2011).
Metabolic Studies and Dipeptidyl Peptidase IV Inhibition
- Studies on related pyrimidine derivatives have shown their application in metabolic studies and as dipeptidyl peptidase IV inhibitors, which are significant for type 2 diabetes treatment (Ammirati et al., 2009).
Heterocyclic Compound Synthesis
- Its use in the synthesis of highly substituted dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones demonstrates its versatility in heterocyclic compound synthesis, which is crucial for creating new molecules with varied biological activities (Xiang et al., 2011).
Biotransformation Studies
- Research on biotransformation of β-secretase inhibitors, including the study of pyrimidine ring modifications, has utilized derivatives of this compound to understand metabolic pathways in drug development (Lindgren et al., 2013).
Aerobic Oxidation Catalysis
- The compound has been implicated in the aerobic oxidation of cyclic amines to lactams, catalyzed by ceria-supported nanogold, a process important in chemical feedstock production (Dairo et al., 2016).
Role in Antimicrobial Activity Studies
- Pyrimidine salts derived from this compound have been synthesized and evaluated for their antibacterial and antifungal activities, contributing to the search for new antimicrobial agents (Mallikarjunaswamy et al., 2013).
作用機序
- The primary target of 2,4-Di(pyrrolidin-1-yl)pyrimidin-5-amine is crucial for its pharmacological effects. Unfortunately, specific information about the exact target remains limited in the available literature .
- However, we can explore related pyrrolidine derivatives to gain insights. Pyrrolidine-containing compounds often exhibit significant pharmacological activity. For instance, derivatives of 2-(pyrrolidin-1-yl)pyrimidine act as antagonists of the vanilloid receptor 1, modulators of the insulin-like growth factor 1 receptor, and inhibitors of various enzymes .
Target of Action
Pharmacokinetics (ADME)
- Information on absorption is not available for this compound . Volume of distribution data is also lacking . No specific metabolic pathways have been reported. Similarly, excretion details are not known. The compound’s ADME properties significantly influence its bioavailability, but we lack specific data.
生化学分析
Biochemical Properties
2,4-Di(pyrrolidin-1-yl)pyrimidin-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including phosphodiesterase type 5, isocitrate dehydrogenase 1, and endothelin-converting enzyme 1 . These interactions are primarily inhibitory, where the compound binds to the active sites of these enzymes, reducing their activity. Additionally, this compound has been shown to modulate the insulin-like growth factor 1 receptor, influencing cell growth and metabolism .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, particularly those involving the vanilloid receptor 1 and vascular adhesion protein 1 . By modulating these pathways, the compound can alter gene expression and cellular metabolism. For instance, it has been observed to inhibit the cell cycle, leading to reduced cell proliferation . Furthermore, its antioxidative and antibacterial properties contribute to its potential therapeutic applications .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an antagonist to the vanilloid receptor 1 and a modulator of the insulin-like growth factor 1 receptor . These interactions result in the inhibition of enzyme activity and alterations in gene expression. The compound’s ability to inhibit phosphodiesterase type 5 and isocitrate dehydrogenase 1 further underscores its potential as a therapeutic agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At lower doses, the compound effectively modulates enzyme activity and cellular processes without significant adverse effects . At higher doses, toxic effects have been observed, including disruptions in cellular metabolism and increased oxidative stress . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as phosphodiesterase type 5 and isocitrate dehydrogenase 1, influencing metabolic flux and metabolite levels . The compound’s ability to modulate these pathways underscores its potential as a therapeutic agent for metabolic disorders .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target tissues, enhancing its therapeutic efficacy . The compound’s lipophilicity allows it to diffuse easily into cells, further supporting its potential as a therapeutic agent .
Subcellular Localization
The subcellular localization of this compound is critical to its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These mechanisms ensure that the compound exerts its effects precisely where needed, enhancing its therapeutic potential .
特性
IUPAC Name |
2,4-dipyrrolidin-1-ylpyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5/c13-10-9-14-12(17-7-3-4-8-17)15-11(10)16-5-1-2-6-16/h9H,1-8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCFAMWWRAFSPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC=C2N)N3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


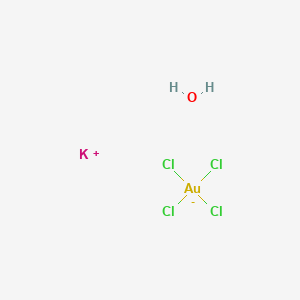
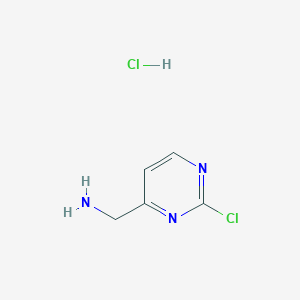
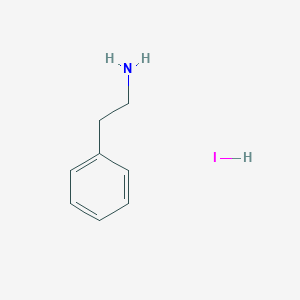
![1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B1434560.png)
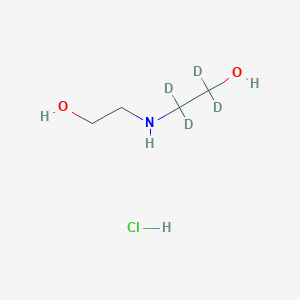
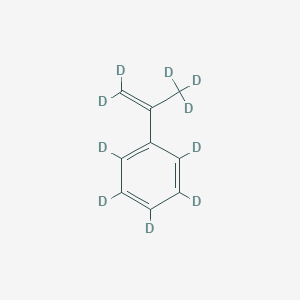
![Cyclopenta[fg]tetracene-1,2-dione](/img/structure/B1434565.png)

